molecular formula C16H13BrF2N2OS2 B2405325 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide CAS No. 479351-83-2

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide

Cat. No.: B2405325
CAS No.: 479351-83-2
M. Wt: 431.31
InChI Key: DWSWAPZEYWEZLN-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide is a useful research compound. Its molecular formula is C16H13BrF2N2OS2 and its molecular weight is 431.31. The purity is usually 95%.
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Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethylsulfanyl)phenyl]ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2.BrH/c17-15(18)23-11-7-5-10(6-8-11)14(21)9-22-16-19-12-3-1-2-4-13(12)20-16;/h1-8,15H,9H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSWAPZEYWEZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)SC(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide is a novel derivative of benzimidazole, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14BrF2N3S2\text{C}_{15}\text{H}_{14}\text{BrF}_2\text{N}_3\text{S}_2

This structure features a benzimidazole core, a thioether linkage, and a difluoromethyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from 1H-benzimidazole derivatives. The key reactions include:

  • Formation of Thioether Linkage : The reaction between 1H-benzimidazole-2-thiol and difluoromethyl thioether.
  • Acylation : The introduction of the ethanone moiety through acylation reactions.
  • Hydrobromide Salt Formation : Final conversion to the hydrobromide salt form to enhance solubility and stability.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of benzimidazole derivatives. For example:

  • A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 1.562 μg/mL to 3.125 μg/mL .
  • The compound's thioether linkage is believed to enhance its interaction with bacterial enzymes, leading to increased efficacy.

Anticancer Activity

Research indicates that benzimidazole derivatives can act as potential anticancer agents:

  • In vitro studies have shown that related compounds inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
  • The mechanism of action may involve the induction of apoptosis through the activation of caspases and inhibition of cell cycle progression.

Case Studies

  • Case Study on Antibacterial Activity :
    • A derivative similar to the target compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a strong inhibition of bacterial growth, particularly against methicillin-resistant strains .
  • Case Study on Anticancer Efficacy :
    • A series of benzimidazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results showed that compounds with the thioether functional group exhibited enhanced cytotoxicity compared to their non-thioether counterparts .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus1.562 μg/mL
AntibacterialEscherichia coli3.125 μg/mL
AnticancerMCF-7 (breast cancer)5 μM
AnticancerHeLa (cervical cancer)10 μM

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Benzimidazole derivatives are known for their anticancer potential. The thioether functionality in this compound may enhance its interaction with biological targets, potentially leading to effective cancer therapies. Research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Activity :
    • Compounds containing the benzimidazole scaffold have demonstrated significant antimicrobial properties. The presence of sulfur in the thioether group may contribute to enhanced activity against various pathogens, including bacteria and fungi .
  • Antiviral Effects :
    • Some studies have shown that benzimidazole derivatives can exhibit antiviral activities, particularly against viruses that cause respiratory infections. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Synthesis and Mechanism

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide typically involves:

  • Nucleophilic substitution reactions , where benzimidazole is reacted with appropriate thio compounds under controlled conditions.
  • Solvent systems such as dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction at elevated temperatures, maximizing yield and purity.

Case Study 1: Anticancer Activity

In a study evaluating various benzimidazole derivatives for anticancer activity, researchers found that compounds similar to this compound exhibited promising results against breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development into anticancer agents .

Case Study 2: Antimicrobial Screening

A comparative study on the antimicrobial efficacy of several benzimidazole derivatives showed that those containing thioether groups had significantly higher activity against Staphylococcus aureus and Escherichia coli compared to their non-thioether counterparts. This suggests that the thio group enhances membrane permeability or disrupts bacterial cell walls .

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